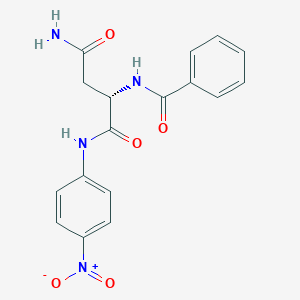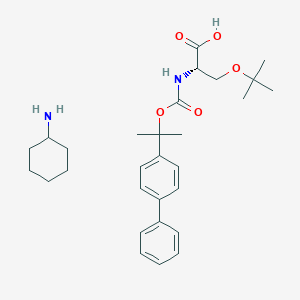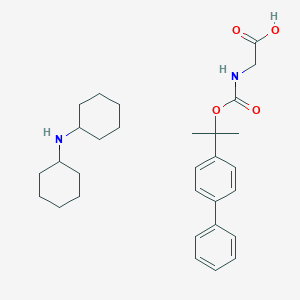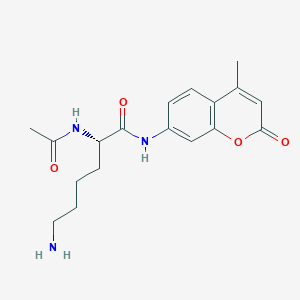
Ac-Lys-AMC
説明
Ac-Lys-AMC, also known as MAL, is a fluorogenic substrate for histone deacetylases (HDACs) . It undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which is fluorescent under UV light .
Chemical Reactions Analysis
Ac-Lys-AMC is a substrate for HDACs. It undergoes deacetylation by HDACs, followed by cleavage by trypsin, releasing AMC . This process can be used to quantify HDAC activity .科学的研究の応用
Enzyme Assays
Ac-Lys-AMC is widely used in enzyme assays due to its properties as a fluorescent substrate. When deacetylated by histone deacetylases (HDACs), Ac-Lys-AMC is cleaved by trypsin, releasing 7-amino-4-methylcoumarin (AMC), whose fluorescence can be quantified to measure HDAC activity .
Drug Discovery
In the field of drug discovery, Ac-Lys-AMC’s unique properties make it an essential tool for studying biological processes and developing new therapeutic strategies. It is particularly useful in the discovery and testing of new anticancer drugs as HDAC inhibitors .
In-Cell High-Throughput Screening
Ac-Lys-AMC is utilized in in-cell high-throughput screening methods. This application is significant for determining the selectivity of histone deacetylase inhibitors (HDACi) at the class level, using subtype-selective fluorogenic substrates .
作用機序
Target of Action
Ac-Lys-AMC primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . HDACs play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
Ac-Lys-AMC interacts with its targets, the HDACs, by serving as a substrate for these enzymes . HDACs remove the acetyl group from the lysine residue in the Ac-Lys-AMC molecule . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of Ac-Lys-AMC affects the biochemical pathways related to lysine acetylation . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating non-histone proteins .
Pharmacokinetics
It is mentioned that ac-lys-amc is a cell-permeable fluorometric hdac substrate , which suggests that it can readily enter cells to interact with its target enzymes.
Result of Action
The molecular effect of Ac-Lys-AMC’s action is the deacetylation of the lysine residue in its structure . This can lead to changes in the conformation and/or activity of the substrates . On a cellular level, the action of Ac-Lys-AMC, through its interaction with HDACs, can influence various cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Action Environment
The action, efficacy, and stability of Ac-Lys-AMC can be influenced by various environmental factors. For instance, the levels of HDAC and CTSL activities in different human cancer cell lines can affect the action of Ac-Lys-AMC . .
特性
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQAQRQQNJREL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578547 | |
| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys-AMC | |
CAS RN |
156661-42-6 | |
| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



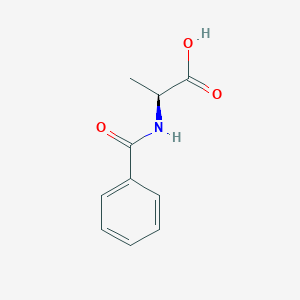


![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)



